(5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone
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Overview
Description
(5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a bromine and a methyl group, and a piperidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the bromination of 4-methylthiophene, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methylthiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-Methylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which (5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methylpiperazine moiety instead of a difluoropiperidine.
(5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the difluoropiperidine moiety in (5-Bromo-4-methylthiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NOS/c1-7-6-8(17-9(7)12)10(16)15-4-2-11(13,14)3-5-15/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPCMDHQJSGDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCC(CC2)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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